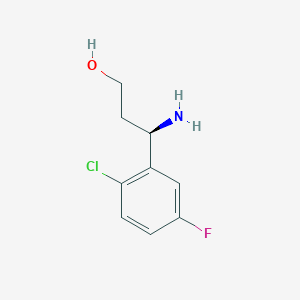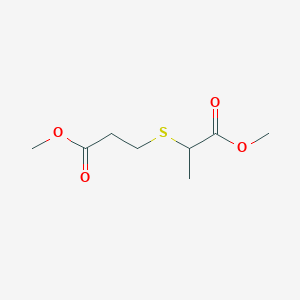
Methyl 3-((1-methoxy-1-oxopropan-2-YL)thio)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((1-methoxy-1-oxopropan-2-yl)thio)propanoate is an organic compound with the molecular formula C8H14O4S and a molecular weight of 206.26 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((1-methoxy-1-oxopropan-2-yl)thio)propanoate typically involves the reaction of methyl 3-mercaptopropanoate with methyl 2-bromo-2-methoxypropanoate under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product.
化学反応の分析
Types of Reactions
Methyl 3-((1-methoxy-1-oxopropan-2-yl)thio)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and thioether functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-((1-methoxy-1-oxopropan-2-yl)thio)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-((1-methoxy-1-oxopropan-2-yl)thio)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Methyl 3-((1-methoxy-1-oxopropan-2-yl)thio)propanoate can be compared with similar compounds such as:
Methyl 3-((2-methoxy-2-oxoethyl)thio)propanoate: Similar structure but with different substituents, leading to variations in reactivity and applications.
Methyl 2-((1-methoxy-1-oxopropan-2-yl)sulfanyl)propanoate: Another similar compound with different positioning of functional groups, affecting its chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and reactivity, making it valuable for various research and industrial applications.
特性
分子式 |
C8H14O4S |
|---|---|
分子量 |
206.26 g/mol |
IUPAC名 |
methyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate |
InChI |
InChI=1S/C8H14O4S/c1-6(8(10)12-3)13-5-4-7(9)11-2/h6H,4-5H2,1-3H3 |
InChIキー |
JZVGBLNIXOCDGR-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)OC)SCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


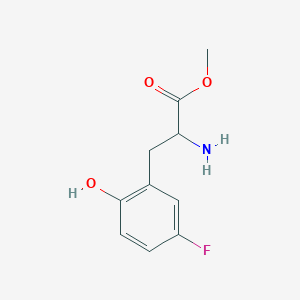
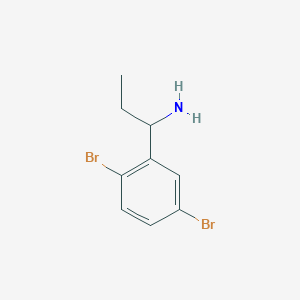
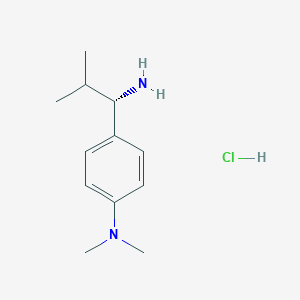
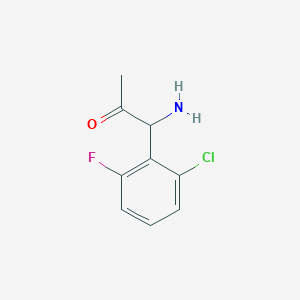


![2-chloro-11-((MethylaMino)Methyl)dibenzo[b,f]oxepine-10-carboxylic acid (Hydrochloride)](/img/structure/B13045985.png)






